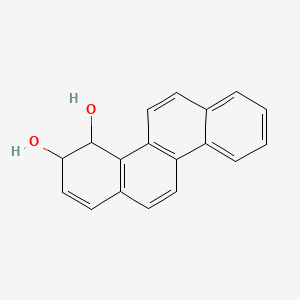

3,4-Dihydro-3,4-chrysenediol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dihydrochrysene-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-10,16,18-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKPMCWSKPASGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951287 | |

| Record name | 3,4-Dihydrochrysene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28622-72-2 | |

| Record name | Chrysene-3,4-dihydrodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028622722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydrochrysene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Formation of 3,4 Dihydro 3,4 Chrysenediol

Role of Epoxide Hydrolase in Dihydrodiol Formation

Microsomal epoxide hydrolase (mEH) is the key enzyme responsible for the hydration of the epoxide ring, a process that adds a molecule of water across the epoxide to form a trans-dihydrodiol. nih.govoup.com This enzymatic action converts the reactive and potentially toxic epoxide into a more stable and water-soluble dihydrodiol, such as 3,4-Dihydro-3,4-chrysenediol. nih.gov The efficiency of this conversion can be influenced by the specific structure of the epoxide substrate. For instance, chrysene (B1668918) epoxides are generally good substrates for epoxide hydrolase. oup.com

The significance of epoxide hydrolase is underscored by studies where its inhibition leads to an accumulation of epoxides and different metabolic profiles. kcl.ac.uk In the metabolism of chrysene-3,4-diol, inhibition of epoxide hydrolase significantly enhanced the mutagenicity of its metabolites, indicating the crucial role of this enzyme in detoxification pathways. kcl.ac.uk

Specificity and Catalytic Mechanisms of Key Enzymes

The formation of this compound is not only dependent on the presence of epoxide hydrolase but also on the initial oxidation by CYP enzymes. The catalytic mechanism of epoxide hydrolase involves a water attack on one of the carbon atoms of the epoxide ring. nih.gov For chrysene-3,4-epoxide, this attack occurs predominantly at the allylic carbon, leading to the formation of the trans-dihydrodiol. nih.gov

Stereochemical Considerations in 3,4 Dihydro 3,4 Chrysenediol Metabolism and Interactions

Identification and Characterization of Stereoisomers of 3,4-Dihydro-3,4-chrysenediol

The enzymatic oxidation of the 3,4-double bond of chrysene (B1668918) results in the formation of chrysene-3,4-oxide, which is subsequently hydrated by epoxide hydrolase to yield trans-3,4-Dihydro-3,4-chrysenediol. Due to the nature of the enzymatic reactions, this process is stereoselective, primarily producing specific enantiomers. The absolute configuration of these stereoisomers is crucial for their subsequent metabolic fate.

High-pressure liquid chromatography (HPLC) is a primary analytical technique for the separation and quantification of these stereoisomers. vulcanchem.com Chiral stationary phases are often employed to resolve the enantiomeric pairs of dihydrodiols, allowing for their individual characterization. Spectroscopic methods, such as nuclear magnetic resonance (NMR) and circular dichroism, are used to determine the absolute stereochemistry of the isolated enantiomers. For instance, the synthesis of enantiomerically pure standards has been crucial for the definitive assignment of the absolute configurations of metabolites formed in biological systems. acs.org

Impact of Stereochemistry on Subsequent Metabolic Transformations

The stereochemistry of this compound profoundly influences the course of its further metabolism, particularly its conversion to highly reactive diol epoxides.

Stereoselective Formation of Diol Epoxides from Dihydrodiols

The cytochrome P450 (CYP) enzyme system further metabolizes the dihydrodiol enantiomers to diol epoxides. This process is highly stereoselective, meaning that the enzymes preferentially convert one enantiomer of the dihydrodiol over the other and produce specific stereoisomers of the diol epoxide. vulcanchem.com The orientation of the hydroxyl groups (cis or trans) in the dihydrodiol dictates whether a syn- or anti-diol epoxide is formed. For many PAHs, the (+)-enantiomer of the trans-dihydrodiol is the preferred substrate for CYP enzymes, leading to the formation of a diol epoxide with the epoxide oxygen on the same side as the benzylic hydroxyl group (syn-conformation).

Stereochemical Influences on Molecular Interactions of this compound and its Derivatives

The three-dimensional structure of this compound and its diol epoxide metabolites is a key determinant of their interactions with cellular macromolecules, including enzymes and nucleic acids.

Differential Reactivity of Stereoisomers with Nucleophiles

The stereochemistry of the diol epoxide ring significantly affects its chemical reactivity and the nature of the adducts formed with nucleophiles, such as DNA bases. The different spatial arrangements of the hydroxyl and epoxide groups in syn- and anti-diol epoxides lead to variations in their susceptibility to nucleophilic attack. chim.it For instance, the bay-region theory of PAH carcinogenesis posits that diol epoxides where the epoxide ring is located in a sterically hindered "bay region" of the molecule are particularly reactive and carcinogenic. vulcanchem.com Studies with other PAHs have demonstrated that different stereoisomers of diol epoxides exhibit distinct preferences for reacting with specific DNA bases (e.g., guanine (B1146940) vs. adenine) and form adducts with different conformations. researchgate.net These differences in reactivity and adduct structure are thought to be a major reason for the varying mutagenic and carcinogenic potentials of the different stereoisomers.

Stereospecificity in Enzyme-Substrate Recognition

Enzymes are chiral molecules and therefore often exhibit a high degree of stereospecificity in their interactions with substrates. researchgate.net The binding of this compound enantiomers to the active sites of metabolizing enzymes like cytochrome P450 is a highly specific process. nih.gov The "fit" between the substrate and the enzyme's active site is determined by a complex interplay of hydrophobic, hydrogen bonding, and van der Waals interactions. nih.govrsc.org This stereospecific recognition dictates which enantiomer is preferentially metabolized and the stereochemical outcome of the reaction. Similarly, DNA repair enzymes can exhibit stereoselectivity in their ability to recognize and excise DNA adducts formed by different diol epoxide stereoisomers. acs.org Adducts that are poorly recognized or repaired by these enzymes are more likely to persist and lead to mutations.

Molecular Mechanisms of 3,4 Dihydro 3,4 Chrysenediol Interaction with Biomolecules

Role of 3,4-Dihydro-3,4-chrysenediol as a Proximate Metabolite

The metabolic pathway of chrysene (B1668918) produces several dihydrodiol intermediates, including chrysene-1,2-dihydrodiol and chrysene-3,4-dihydrodiol. nih.govoup.com These dihydrodiols are considered proximate metabolites, meaning they are intermediates that require further metabolic conversion to become ultimate carcinogens. bibliotekanauki.plosti.gov

While chrysene-1,2-dihydrodiol is recognized as a potent precursor to the highly mutagenic bay-region diol epoxides, chrysene-3,4-dihydrodiol serves as a proximate metabolite for a different activation pathway. bibliotekanauki.plosti.gov Studies on the metabolism of chrysene in rat liver microsomes have identified the formation of trans-3,4-dihydrodiol, with a high degree of stereoselectivity, favoring the (R,R)-enantiomer. nih.gov This specific enantiomer configuration is of toxicological significance, as diols with an (R,R) configuration are often more carcinogenic than their (S,S) counterparts. oup.com The 3,4-dihydrodiol is then positioned for further epoxidation on the adjacent double bond, leading to the formation of a non-bay-region diol epoxide. aacrjournals.org

Table 1: Key Metabolites in the Bioactivation of Chrysene

| Compound | Class | Role in Carcinogenesis |

| Chrysene | Parent Polycyclic Aromatic Hydrocarbon (PAH) | Pre-carcinogen; requires metabolic activation. |

| Chrysene-1,2-dihydrodiol | Proximate Metabolite | Precursor to the highly reactive bay-region diol epoxides. bibliotekanauki.plosti.gov |

| This compound | Proximate Metabolite | Precursor to non-bay-region diol epoxides. aacrjournals.org |

| Chrysene-1,2-diol-3,4-epoxide | Ultimate Metabolite (Bay-Region) | Highly mutagenic electrophile that binds to DNA. oup.com |

| Chrysene-3,4-diol-1,2-epoxide | Ultimate Metabolite (Non-Bay-Region) | A potential mutagenic metabolite formed from the 3,4-diol. aacrjournals.org |

Formation of Ultimate Reactive Intermediates from this compound

The conversion of proximate dihydrodiol metabolites into ultimate reactive intermediates involves the formation of diol epoxides. These are highly unstable molecules containing an epoxide ring on a saturated, angular benzo-ring, which can readily react with nucleophilic sites on DNA. cdc.gov

The "bay region" theory of PAH activation posits that diol epoxides in which the epoxide ring forms part of a sterically hindered bay region of the molecule are exceptionally reactive and carcinogenic. cdc.gov For chrysene, the bay region is the area between carbons 4 and 5. The ultimate carcinogenic metabolites are widely considered to be the bay-region chrysene-1,2-diol-3,4-epoxides. oup.comtandfonline.com These are formed through the metabolic epoxidation of the 3,4-double bond in the proximate metabolite chrysene-1,2-dihydrodiol. bibliotekanauki.plosti.gov Therefore, the formation of a bay-region diol epoxide is not a direct metabolic outcome of this compound.

The metabolic fate of this compound involves the formation of a non-bay-region diol epoxide. aacrjournals.org This occurs when the 1,2-double bond of the 3,4-dihydrodiol is oxidized to form chrysene-3,4-diol-1,2-epoxide. While generally less potent than their bay-region counterparts, non-bay-region diol epoxides are known to contribute to the mutagenic and carcinogenic profiles of some PAHs, such as benz[a]anthracene. bibliotekanauki.pl The formation of these epoxides represents an alternative pathway of activation for chrysene. bibliotekanauki.pl

Generation of Bay-Region Diol Epoxides

Mechanisms of DNA Adduct Formation by this compound Derivatives

Once formed, the ultimate electrophilic diol epoxides can covalently bind to the genetic material, a critical event in the initiation of chemical carcinogenesis. nih.govacs.org

The chemical reactivity of diol epoxides is driven by the strained three-membered epoxide ring. This ring can be opened through acid catalysis, leading to the formation of a highly reactive carbocation at the benzylic position. oup.com This electrophilic carbocation is then attacked by nucleophilic sites on the DNA bases, forming a stable, covalent bond known as a DNA adduct. acs.orgopentextbc.ca This binding primarily occurs with the amino groups of the DNA bases. acs.org The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations during replication if not repaired. nih.gov

Research into the DNA binding of chrysene derivatives has revealed a degree of specificity for certain nucleobases. The major adducts formed by the bay-region anti-chrysene-1,2-diol-3,4-epoxide result from its covalent reaction with the exocyclic N²-amino group of deoxyguanosine (dG). oup.comtandfonline.com To a lesser extent, reactions with deoxyadenosine (B7792050) (dA) also occur. tandfonline.com The stereochemistry of the diol epoxide (i.e., syn vs. anti) influences its reactivity and the adducts formed. For instance, while the anti-isomers of both chrysene-1,2-diol-3,4-epoxide and its phenolic derivative predominantly bind to deoxyguanosine, the syn-isomer of the phenolic triol-epoxide shows a preference for deoxyadenosine. tandfonline.com The similarity in the types of adducts formed by various diol- and triol-epoxides of chrysene suggests that their covalent interaction with DNA largely occurs at the same sites. oup.com While specific studies on the nucleobase preference of the non-bay region epoxide derived from this compound are less common, the established patterns for other chrysene epoxides point towards guanine (B1146940) and adenine (B156593) as the primary targets. oup.comtandfonline.com

Table 2: Nucleobase Specificity of Chrysene Diol Epoxide Derivatives

| Chrysene Derivative | Major Nucleobase Target | Minor Nucleobase Target(s) | Reference |

| anti-Chrysene-1,2-diol-3,4-epoxide | Deoxyguanosine (dG) | Deoxyadenosine (dA) | oup.comtandfonline.com |

| syn-Chrysene-1,2-diol-3,4-epoxide | Deoxyguanosine (dG) | Deoxyadenosine (dA) | tandfonline.com |

| anti-9-Hydroxychrysene-1,2-diol-3,4-epoxide | Deoxyguanosine (dG) | Not specified | tandfonline.com |

| syn-9-Hydroxychrysene-1,2-diol-3,4-epoxide | Deoxyadenosine (dA) | Not specified | tandfonline.com |

Table 3: Relative Mutagenic Potency of Chrysene Epoxides in V79 Chinese Hamster Cells

| Compound | Potency Relative to anti-diol-epoxide (per nmol administered) | Potency Relative to anti-diol-epoxide (per pmol total adducts) | Reference |

| anti-9-Hydroxychrysene-1,2-diol-3,4-epoxide (anti-triol-epoxide) | ~1.7 times more potent | Similar potency | oup.comnih.gov |

| anti-Chrysene-1,2-diol-3,4-epoxide (anti-diol-epoxide) | 1.0 (Reference) | 1.0 (Reference) | oup.comnih.gov |

| syn-9-Hydroxychrysene-1,2-diol-3,4-epoxide (syn-triol-epoxide) | ~10 times less potent | ~2 times less potent | oup.comnih.gov |

| syn-Chrysene-1,2-diol-3,4-epoxide (syn-diol-epoxide) | ~10 times less potent | ~2 times less potent | oup.comnih.gov |

| Chrysene-5,6-oxide (K-region epoxide) | Several times less potent than syn-isomers | ~2 times less potent | oup.comnih.gov |

Stereochemical Determinants of DNA Adduct Structure and Conformation

The three-dimensional geometry, or stereochemistry, of the diol epoxide metabolites derived from this compound is a critical factor in determining the structure and conformation of the resulting DNA adducts. The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like chrysene can produce a mixture of four stereoisomers of the ultimate carcinogenic metabolites, the diol epoxides. acs.org These isomers are categorized into two enantiomeric pairs of diastereomers, known as syn- and anti-forms. acs.org The specific stereoisomer involved in the reaction with DNA dictates the nature of the adduct, its orientation within the DNA double helix, and consequently, its biological impact.

The covalent interaction between the diol epoxide and DNA is a key event in the initiation of carcinogenesis. acs.org For chrysene and other PAHs, these interactions predominantly occur with the exocyclic amino groups of purine (B94841) bases, namely guanine and adenine. nih.govacs.org The stereochemistry of the diol epoxide influences which base is targeted and the mechanism of bond formation. For instance, the fjord-region diol epoxides of benzo[c]phenanthrene, a related PAH, bind to a much greater extent to adenine residues than the bay-region diol epoxides of benzo[a]pyrene (B130552), which favor guanine. acs.org Studies on chrysene derivatives show that reactions can occur with both deoxyadenosine and deoxyguanosine residues. acs.org

A key stereochemical outcome is whether the addition of the nucleobase to the epoxide ring is trans or cis. Research on various PAH diol epoxides has shown that trans addition to the exocyclic amino group of guanine is a predominant mechanism. oup.com However, the relative proportion of cis and trans adducts can vary depending on the diol epoxide isomer. For example, the syn-diol epoxide of 5,6-dimethylchrysene (B1219006) preferentially forms cis adducts in DNA. acs.org

The absolute configuration of the diol epoxide enantiomers (e.g., (+) vs. (-)) directly governs the final conformation of the DNA adduct. Enantiomeric pairs of PAH diol epoxides form adducts with purines that adopt opposite orientations relative to the modified base. nih.gov Nuclear Magnetic Resonance (NMR) studies on adducts from benzo[a]pyrene diol epoxide, a well-studied model, show that the bulky aromatic ring system of the adduct resides in the minor groove of the DNA. nih.gov Depending on the stereochemistry at the linkage site (e.g., 10R or 10S), the aromatic moiety points either toward the 3'-end or the 5'-end of the modified DNA strand, respectively. nih.gov This difference in orientation significantly distorts the local DNA structure and can influence the efficiency and fidelity of DNA repair and replication processes. nih.govoup.com

Table 1: Influence of Stereochemistry on Chrysene Diol Epoxide-DNA Adducts

| Stereochemical Factor | Influence on DNA Adduct Formation | Primary Consequence |

|---|---|---|

| Diastereomers (syn vs. anti) | Affects the relative formation of cis and trans adducts. For example, syn-isomers of some chrysene derivatives preferentially form cis adducts. acs.org | Determines the geometry of the covalent linkage between the chrysene moiety and the DNA base. |

| Enantiomers ((+) vs. (-)) | Leads to adducts with opposite absolute configurations at the site of attachment to the DNA base. nih.gov | Dictates the orientation (e.g., toward the 5' or 3' end of the strand) of the chrysene ring system within the DNA minor groove. nih.gov |

| Site of Attack (Bay vs. Fjord Region) | Influences the preferred target base in DNA. Fjord-region epoxides may show a higher propensity to react with adenine. acs.org | Determines whether the primary adducts are formed with guanine or adenine. |

Interactions with Other Biological Macromolecules

Beyond DNA, the reactive metabolites of this compound can interact with other crucial biological macromolecules, namely proteins. These interactions can be covalent, leading to the formation of stable protein adducts, or non-covalent, influencing the molecule's transport and localization within the cell.

Protein Adduct Formation

The diol epoxides of chrysene are known to form covalent adducts with proteins. aacrjournals.orgnih.gov Hemoglobin, a protein in red blood cells, has been identified as a significant target for these reactive electrophiles. nih.gov The formation of these adducts provides a valuable biomarker for assessing exposure to the parent PAH and its metabolic activation over the lifespan of the erythrocyte, which is about four months in humans. scispace.com

The chemical mechanism of protein adduct formation by diol epoxides involves the reaction of the epoxide with nucleophilic amino acid residues. For PAH diol epoxides, including those from chrysene, a primary target is the carboxylic acid groups of aspartic acid and glutamic acid, as well as the C-terminal carboxyl group of the protein. scispace.com This reaction results in the formation of ester adducts. nih.govscispace.com These ester linkages are susceptible to hydrolysis, which can release the corresponding tetraol metabolite. scispace.com The ability to form adducts with abundant proteins like hemoglobin suggests a mechanism by which these reactive intermediates can be scavenged, though the functional consequences of such protein modification are also a subject of investigation. nih.gov

Table 2: Protein Adducts of Chrysene Diol Epoxide

| Target Protein | Target Amino Acid Residues | Type of Covalent Linkage | Significance |

|---|---|---|---|

| Hemoglobin | Aspartic Acid, Glutamic Acid, C-terminal residues scispace.com | Ester nih.govscispace.com | Serves as a biomarker for PAH exposure and metabolic activation. nih.govscispace.com |

| Other Serum/Cellular Proteins | Carboxylic acid groups scispace.com | Ester scispace.com | Potential for altering protein function and contributing to cellular toxicity. |

Non-Covalent Binding Interactions within Cellular Environments

Before any covalent reaction occurs, this compound and its metabolites must navigate the complex intracellular environment. Their movement, localization, and orientation within cellular compartments and enzyme active sites are governed by a suite of non-covalent interactions. orchemsoc.innih.gov These weak, transient forces are critical for positioning the molecule correctly for either metabolic transformation or covalent adduction to a macromolecule. researchgate.net

Non-covalent interactions are diverse and include hydrogen bonds, van der Waals forces, and hydrophobic interactions. rsc.orgscielo.org.mx The aromatic ring system of chrysene is inherently hydrophobic, promoting its partitioning into lipid-rich environments like cell membranes or the hydrophobic pockets of proteins. Within the active site of metabolic enzymes, such as cytochrome P450, specific non-covalent interactions are crucial for holding the substrate in a precise orientation for catalysis. Van der Waals forces, which arise from temporary fluctuations in electron density, contribute significantly to the binding of ligands in protein pockets. rsc.org Although weaker than covalent bonds, the cumulative effect of many such interactions can lead to substantial binding affinity and specificity, which is fundamental to enzyme-substrate recognition and nearly all biological processes. researchgate.net

Table 3: Types of Non-Covalent Interactions Relevant to Cellular Environments

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules. | Drives the molecule into lipid membranes and the hydrophobic cores of proteins, including enzyme active sites. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient electric dipoles. rsc.org | Stabilizes the molecule within protein binding pockets, contributing to the specificity of enzyme-substrate interactions. |

| Hydrogen Bonds | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen) and another nearby electronegative atom. | The hydroxyl groups of the dihydrodiol can act as hydrogen bond donors or acceptors, facilitating interactions with water and polar residues in proteins. |

Advanced Analytical Methodologies for 3,4 Dihydro 3,4 Chrysenediol Research

Chromatographic Techniques for Separation and Quantification of 3,4-Dihydro-3,4-chrysenediol and its Metabolites

Chromatography is a fundamental analytical technique that separates components of a mixture for subsequent identification and quantification. wikipedia.org In the context of this compound research, both liquid and gas chromatography play vital roles.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of PAH metabolites like this compound. nih.gov The technique utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the differential partitioning of the analytes between the two phases.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. wikipedia.org It employs a non-polar stationary phase, typically silica (B1680970) chemically modified with C18 alkyl chains (ODS), and a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pensoft.net Hydrophobic compounds such as this compound are retained longer on the column, allowing for effective separation from more polar metabolites. wikipedia.org

Quantification is typically achieved using ultraviolet (UV) or fluorescence detectors. nih.gov The inherent aromaticity of this compound allows for sensitive detection by UV absorption. For even greater sensitivity and selectivity, fluorescence detection is employed, exciting the molecule at a specific wavelength and measuring the emitted light at another. nih.gov A calibration curve is generated using standards of known concentration to quantify the amount of the compound in a sample. plos.org

Table 1: Representative HPLC Conditions for this compound Quantification

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation of hydrophobic PAH metabolites. |

| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the elution of compounds with a wide range of polarities. plos.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. nih.gov |

| Detector | Fluorescence Detector (e.g., Ex: 279 nm, Em: 320 nm) | Offers high sensitivity and selectivity for aromatic compounds. nih.gov |

| Injection Volume | 20 µL | A typical volume for analytical HPLC injections. plos.org |

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, their separation and individual quantification are critical. This is achieved using Chiral Stationary Phase (CSP) chromatography. researchgate.netrsc.org

CSPs are made by bonding a chiral selector to a solid support, creating a chiral environment within the column. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®, Chiralpak®), are widely used for resolving the stereoisomers of PAH metabolites. nih.govsigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies. chiralpedia.com This results in different retention times for each stereoisomer, allowing for their resolution. researchgate.net Both normal-phase (using eluents like hexane/isopropanol) and reversed-phase conditions can be employed, depending on the specific CSP and the analytes. nih.gov

Table 2: Common Chiral Stationary Phases for Stereoisomer Resolution

| Chiral Stationary Phase (CSP) | Selector Type | Typical Mobile Phase Mode |

|---|---|---|

| Chiralcel® OJ-RH | Cellulose tris(4-methylbenzoate) | Reversed-Phase nih.gov |

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) [Immobilized] | Normal-Phase nih.gov |

| Astec® CYCLOBOND™ | Cyclodextrin-based | Reversed-Phase or Polar Organic sigmaaldrich.com |

| Chirobiotic™ V2 | Vancomycin (Glycopeptide Antibiotic) | Reversed-Phase or Polar Ionic sigmaaldrich.com |

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase in a heated column. msu.edu For non-volatile compounds like this compound, chemical derivatization is required to increase their volatility and thermal stability before GC analysis.

A key application of GC in this area is the analysis of adducts formed between chrysene (B1668918) metabolites and biological macromolecules like proteins (e.g., globin). Research has demonstrated the use of GC coupled with mass spectrometry (GC-MS) to measure globin adducts of chrysene diol epoxides. nih.gov In this approach, the globin is hydrolyzed to release the adducted metabolite, which is then derivatized (e.g., silylated) to form a volatile product suitable for GC analysis. nih.gov The high separation efficiency of capillary GC columns combined with the sensitive and specific detection provided by a mass spectrometer makes this a powerful tool for biomarker analysis. skpharmteco.com

Chiral Stationary Phase Chromatography for Stereoisomer Resolution

Mass Spectrometry-Based Approaches for Structural Elucidation and Detection

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the structural elucidation and sensitive detection of metabolites and their adducts.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a premier tool for metabolite profiling in complex biological samples. americanpharmaceuticalreview.comnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the simultaneous identification and quantification of multiple metabolites in a single run. nih.govnih.gov

In a typical LC-MS/MS workflow for analyzing this compound metabolites, the sample is first separated by HPLC. The column eluent is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the analytes are ionized. In the tandem mass spectrometer (such as a triple quadrupole), a specific parent ion (precursor ion) corresponding to the mass of a suspected metabolite is selected. This ion is then fragmented through collision with an inert gas, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the detection of trace levels of metabolites even in a complex matrix like plasma or tissue homogenate. nih.govnih.gov

Table 3: Illustrative LC-MS/MS Transitions for Chrysene Metabolite Profiling

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Metabolic Step |

|---|---|---|---|

| Chrysene | 229.1 | 203.1 | Parent Compound |

| This compound | 263.1 | 245.1 | Diol Formation (Loss of H₂O) |

| Chrysene-3,4-diol-1,2-epoxide | 279.1 | 261.1 | Epoxidation (Loss of H₂O) |

Note: The m/z values are hypothetical and for illustrative purposes.

When metabolites like the highly reactive diol epoxide of chrysene bind covalently to DNA, they form DNA adducts. The characterization of these adducts is crucial for understanding mechanisms of chemical carcinogenesis. High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, is the definitive technique for this purpose. nih.govchromatographyonline.com

Unlike nominal mass instruments, HRMS provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This high mass accuracy allows for the confident determination of the elemental formula of an unknown adduct. nih.gov For instance, by comparing the measured accurate mass of a putative adduct with the theoretical mass calculated for a chrysenediol moiety attached to a DNA base (e.g., deoxyguanosine), a positive identification can be made. spectroscopyonline.com Furthermore, fragmentation techniques such as Higher-Energy Collisional Dissociation (HCD) can be employed to break apart the adduct and confirm the structures of both the carcinogen metabolite and the adducted nucleoside. nih.govmdpi.com

Table 4: Example of HRMS for Adduct Characterization

| Parameter | Value |

|---|---|

| Adduct Analyte | Chrysene-diol-epoxide-deoxyguanosine |

| Theoretical Exact Mass | 529.1911 |

| Hypothetical Measured Mass (HRMS) | 529.1901 |

| Mass Difference | -0.0010 |

| Mass Error (ppm) | -1.89 |

Note: The mass values are hypothetical and serve to illustrate the principle of high-accuracy mass measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Spectroscopic Methods in Research Contexts

Spectroscopic techniques are foundational in the study of polycyclic aromatic hydrocarbon (PAH) metabolites like this compound, providing detailed information on molecular structure and electronic properties.

UV-Visible Spectroscopy

UV-Visible spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. For a compound such as this compound, the aromatic chrysene core acts as a chromophore, absorbing ultraviolet (UV) light in a characteristic pattern. The absorption of UV radiation excites electrons to higher energy orbitals. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, can provide qualitative and quantitative information.

The spectrum is characterized by specific absorption maxima (λmax). The positions and intensities of these bands are sensitive to the molecular structure. For instance, the addition of the dihydrodiol group to the chrysene ring system alters the electronic environment of the chromophore, leading to shifts in the absorption bands compared to the parent PAH. These shifts can be a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. up.ac.za While specific spectra for this compound are detailed in specialized literature, the general principle involves comparing the observed spectrum to reference spectra of known PAH metabolites to aid in identification. The technique is also valuable for quantifying the compound in solution, as absorbance is proportional to concentration according to the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including this compound. NMR exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing detailed information about the molecular skeleton, connectivity, and stereochemistry. libretexts.org

In a typical ¹H NMR spectrum of this compound, different protons in the molecule will resonate at distinct frequencies, known as chemical shifts (δ), measured in parts per million (ppm). libretexts.org Key signals would include:

Aromatic Protons: Signals in the downfield region (typically 7-9 ppm) corresponding to the protons on the chrysene aromatic rings.

Carbinol Protons: Resonances for the protons attached to the carbons bearing the hydroxyl groups (H-C-OH).

Aliphatic Protons: Signals for the protons on the saturated part of the dihydro- ring.

Furthermore, spin-spin coupling between adjacent protons provides information on connectivity. The magnitude of the coupling constant (J) can help determine the relative stereochemistry of the hydroxyl groups (i.e., whether they are cis or trans). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the complete H-H and C-H correlations, respectively, confirming the precise structure of the molecule. mdpi.com Quantitative NMR (qNMR) can also be used to determine the absolute concentration and purity of a sample without the need for identical reference standards. mdpi.com

Radioisotopic Tracing Techniques for Metabolic Pathway Elucidation

Radioisotopic tracing provides an ultrasensitive means to follow the metabolic fate of compounds and detect their interaction products with biological macromolecules like DNA.

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, which are segments of DNA covalently bound to a chemical. nih.gov This technique is particularly suited for studying the genotoxicity of compounds like this compound, which can be metabolically activated to reactive forms that bind to DNA. The assay can detect adducts at frequencies as low as one in 10⁹ to 10¹⁰ normal nucleotides, requiring only microgram quantities of DNA. nih.govnih.gov

The procedure involves a sequence of key steps:

Enzymatic Digestion: The DNA sample is completely digested into its constituent deoxynucleoside 3'-monophosphates. nih.gov

Adduct Enrichment: The bulky, hydrophobic adducts are often enriched from the normal nucleotides, for example, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the adducts.

Radiolabeling: The enriched adducts are then radiolabeled at the 5'-position by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov

Separation and Detection: The ³²P-labeled adducts are separated using chromatographic techniques, typically multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov

Quantification: The separated adducts are detected and quantified by measuring their radioactive decay using autoradiography or phosphorimaging. nih.gov

This assay is a powerful tool for monitoring DNA damage in human and animal studies and for elucidating the metabolic activation pathways of carcinogens. nih.gov

Table 1: Key Stages of the ³²P-Postlabeling Assay

| Stage | Description | Purpose |

|---|---|---|

| 1. DNA Digestion | DNA is enzymatically broken down into individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. | To liberate the adducted nucleotides from the DNA polymer. |

| 2. Adduct Enrichment | Normal nucleotides are selectively dephosphorylated by nuclease P1, leaving the more resistant adducts intact. | To increase the concentration of adducts relative to normal nucleotides, thereby enhancing sensitivity. |

| 3. Radiolabeling | T4 polynucleotide kinase enzyme transfers a radioactive phosphate (B84403) ([³²P]) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides. | To introduce a radioactive label for highly sensitive detection. |

| 4. Chromatographic Separation | The labeled adducts are separated from excess [γ-³²P]ATP and resolved from each other using techniques like multi-dimensional thin-layer chromatography (TLC). | To isolate individual adducts for identification and quantification. |

| 5. Detection & Quantification | The radioactive spots on the chromatogram are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. | To determine the amount and type of DNA adducts present in the original sample. |

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound in complex biological samples.

Extraction from Biological Matrices (e.g., cell cultures, tissue homogenates)

The analysis of this compound from biological matrices such as cell cultures, tissue homogenates, plasma, or urine presents a significant challenge due to the complexity and presence of interfering substances. researchgate.netmdpi.com The primary goal of extraction is to isolate the target analyte from these matrix components efficiently. mdpi.com

Several techniques are employed for this purpose:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is crucial for achieving high recovery.

Solid-Phase Extraction (SPE): SPE is a more modern and widely used technique that separates components of a mixture according to their physical and chemical properties. researchgate.net The sample is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the sorbent while impurities pass through. The analyte is then eluted with a small volume of a different solvent. For PAH metabolites, reversed-phase (e.g., C18) or mixed-mode (e.g., MCX) sorbents are common. mdpi.com

Magnetic Solid-Phase Microextraction (MSPME): This is a miniaturized version of SPE that uses magnetic nanoparticles as the sorbent. nih.gov The magnetic sorbent, which has been functionalized to bind the analyte, is added to the sample. After an incubation period, the sorbent with the bound analyte is easily separated from the sample matrix using an external magnet. This simplifies the sample preparation process, reduces solvent consumption, and can often be performed without an initial deproteinization step. nih.gov

The choice of extraction method depends on the analyte's properties, the nature of the biological matrix, the required sensitivity, and the subsequent analytical technique, such as HPLC-MS/MS. nih.gov

Table 2: Comparison of Extraction Techniques for Biological Samples

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, low cost. | Extraction of drugs and metabolites from urine and plasma. |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent in a cartridge, washed, and then eluted. | High recovery, good selectivity, easily automated, reduces solvent use compared to LLE. researchgate.net | Isolating analytes from complex matrices like plasma, tissue homogenates, and environmental water. mdpi.com |

| Magnetic Solid-Phase Microextraction (MSPME) | Adsorption of analyte onto functionalized magnetic nanoparticles, followed by magnetic separation. | Fast, simple separation, minimal solvent use, high enrichment factor, can handle viscous samples. nih.gov | Determination of drugs and contaminants in plasma and urine. nih.gov |

Computational and Theoretical Investigations of 3,4 Dihydro 3,4 Chrysenediol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For PAH metabolites, these calculations can predict their chemical behavior and metabolic fate.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netchemrxiv.org It has been successfully applied to study the metabolites of chrysene (B1668918) and other PAHs. nih.govconicet.gov.ar DFT calculations are employed to determine the geometries of ground states, transition states, and the relative energies of different isomers and their corresponding carbocations. researchgate.netresearchgate.net

Studies on PAHs, including chrysene, have utilized DFT at levels like B3LYP/6-31G* to model the protonation of dihydrodiols and diol epoxides. researchgate.net These calculations help in understanding the formation of highly reactive carbocation intermediates, which are believed to be the ultimate carcinogenic species that react with DNA. The stability of these carbocations is a key determinant of the biological activity of the parent PAH. DFT calculations have shown that for many PAHs, the formation of bay-region carbocations from the corresponding O-protonated diol epoxides is an energetically favorable, often barrierless, process. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for PAH Metabolites This table illustrates the types of data generated from DFT calculations for PAH metabolites, based on general findings in the field. Specific values for 3,4-Dihydro-3,4-chrysenediol are not readily available in published literature.

| Parameter | Description | Typical Findings for PAHs |

| Epoxide Formation Energy | The energy change associated with forming an epoxide on the PAH ring. | Epoxidation at an unsaturated ring, like a cyclopenta-fused ring, is often energetically favored. conicet.gov.ar |

| Carbocation Stability | The relative energy of the benzylic carbocation formed after epoxide ring opening. | Bay-region carbocations are generally more stable due to greater charge delocalization. researchgate.net |

| Ring Opening Energy | The energy required to open the protonated epoxide ring to form a carbocation. | This value correlates with reactivity; lower energies suggest easier formation of the ultimate carcinogen. nih.gov |

| Atomic Charges (NPA) | Natural Population Analysis charges on specific atoms, indicating electron distribution. | High positive charge on a benzylic carbon indicates a potential site for nucleophilic attack by DNA bases. |

A primary goal of computational studies on PAH metabolites is to predict their reactivity and identify the sites most susceptible to electrophilic reactions. Molecular electrostatic potential (MEP) maps, derived from quantum chemical calculations, are particularly useful for this purpose. nih.gov These maps visualize the charge distribution across a molecule, with regions of negative potential (electron-rich) indicating sites prone to electrophilic attack and regions of positive potential (electron-poor) indicating sites for nucleophilic attack. nih.gov For the reactive metabolites of this compound, such as the corresponding diol epoxide, the benzylic carbon of the opened epoxide ring is a critical electrophilic site.

DFT calculations can quantify the stability of the potential carbocations formed from the diol epoxide. The ease of formation and stability of this carbocation are directly related to the compound's reactivity towards DNA. researchgate.net For chrysene and other PAHs, it has been established that diol epoxides in the "bay region" are particularly carcinogenic. Computational models support this by showing that bay-region carbocations are significantly stabilized by the π-electron system of the larger aromatic structure. researchgate.net These theoretical predictions of reactivity often correlate well with experimental observations of mutagenicity and carcinogenicity. conicet.gov.ar

Density Functional Theory (DFT) Applications

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electronic structure and reactivity, molecular modeling and dynamics simulations are used to study the larger-scale conformational properties and interactions of molecules over time, particularly with biological systems like DNA and proteins. mdpi.comnih.gov

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. sfu.ca For this compound and its subsequent metabolite, the 3,4-diol-1,2-epoxide, the orientation of the hydroxyl groups (axial vs. equatorial) is of critical importance. These orientations influence the shape of the molecule and how it interacts with the active sites of metabolic enzymes and the grooves of DNA.

For diol epoxides of PAHs, the hydroxyl groups can be in either a diequatorial or a diaxial position, and these conformations can interconvert. researchgate.net DFT calculations have been used to determine the structures, energies, and transition states for these interconversions. researchgate.net The relative stability of these conformers can be influenced by solvent effects and determines the predominant shape of the molecule in a biological environment. researchgate.net For example, in the case of the highly carcinogenic dibenzo[a,l]pyrene, a diequatorial orientation of the hydroxyl groups is generally preferred for the anti-diastereomer. researchgate.net The specific conformation of the chrysene diol epoxide affects its mutagenic potential, suggesting that the shape of the DNA adduct formed is a key factor in its biological consequences. oup.com

Molecular dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. mdpi.comrsc.org In the context of this compound, MD simulations are invaluable for studying how its diol epoxide metabolite forms covalent adducts with DNA. nih.gov These simulations can reveal the preferred binding sites on DNA (e.g., the N2 of guanine (B1146940) or N6 of adenine) and the resulting structure of the modified DNA. nih.govscispace.com

Molecular mechanics studies, often preceding MD simulations, are used to find energetically favorable binding conformations of PAH-DNA adducts. nih.gov For chrysene-diol-epoxide-DNA adducts, these studies have shown a weak preference for the chrysene moiety to align in the 5' direction within the DNA minor groove. nih.gov This orientation influences the local DNA structure and determines the surface available for recognition by DNA repair enzymes. nih.gov MD simulations can further explore the dynamics of these adducts, showing how they distort the DNA helix, disrupt base pairing, and are recognized (or not) by the nucleotide excision repair (NER) machinery. nih.gov

Conformational Analysis of this compound and its Metabolites

Structure-Activity Relationship (SAR) Studies Through Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. azolifesciences.com Computational chemistry provides a quantitative basis for SAR (QSAR), allowing for the development of predictive models. scielo.br For PAHs like chrysene, computational SAR helps to explain why certain isomers are potent carcinogens while others are relatively benign.

Computational studies have been instrumental in validating and refining the "bay region theory" of PAH carcinogenesis. This theory posits that diol epoxides with an epoxide ring in a sterically hindered bay region are particularly reactive and carcinogenic. Molecular modeling shows that this structural feature leads to highly stable carbocations. vulcanchem.com By calculating various molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) for a series of chrysene derivatives, researchers can build QSAR models that correlate these descriptors with observed mutagenicity or tumorigenicity. nih.gov These models can then be used to predict the potential carcinogenicity of other, untested PAHs or their metabolites, guiding toxicological assessment and prioritizing experimental studies. dntb.gov.ua

Concluding Perspectives and Future Research Directions

Current Gaps in Mechanistic Understanding of 3,4-Dihydro-3,4-chrysenediol

The metabolic processing of chrysene (B1668918), a four-ring polycyclic aromatic hydrocarbon (PAH), is a critical area of study in toxicology. While it is established that chrysene undergoes metabolic activation to exert its carcinogenic effects, the specific roles of its various metabolites are still being delineated. One of the major metabolites formed in human liver and lung microsomes is this compound (also known as chrysene-3,4-diol). tandfonline.com However, significant gaps remain in our understanding of this particular compound's mechanistic role.

A primary knowledge gap is the precise regulation of regioselective metabolism . The metabolic activation of chrysene can occur at different positions on the molecule, with the formation of chrysene-1,2-diol being the recognized pathway to the ultimate carcinogenic diol-epoxide. tandfonline.com In contrast, this compound is also a major product, yet it is not considered the primary precursor to the most potent carcinogen. tandfonline.com The specific factors within the enzymatic microenvironment of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, that dictate the preference for one site over another are not fully understood. tandfonline.comnih.gov This leaves a crucial question: why is the 3,4-position a major site of metabolism if it represents a less toxic pathway, and what cellular mechanisms control this metabolic branching?

Furthermore, there is a lack of clarity regarding the downstream metabolic fate and biological activity of this compound itself. While it is often considered a detoxification product, this may be an oversimplification. Research on related compounds, such as hydroxychrysenes, demonstrates that different isomers can possess vastly different toxicological profiles, with some inducing significant developmental toxicity while others are benign. acs.org It is plausible that this compound or its subsequent metabolites have unique biological activities or subtle toxicities that have not yet been characterized.

Finally, significant species-specific differences in chrysene metabolism have been observed. For instance, studies comparing rat and rainbow trout liver microsomes show variations in the efficiency of epoxide hydrolase and the resulting ratios of diol and phenol (B47542) metabolites. nih.gov A gap exists in translating these observed metabolic differences to a mechanistic understanding of species-specific toxicity and carcinogenicity, which has direct implications for the use of animal models in human health risk assessment.

Emerging Technologies and Methodological Advancements for Future Research

Addressing the existing knowledge gaps concerning this compound requires the application of advanced and emerging research methodologies. These technologies offer unprecedented resolution to dissect complex metabolic pathways and their toxicological consequences.

"Omics" Technologies: A systems-biology approach using genomics, proteomics, and metabolomics is essential for a holistic understanding. mdpi.com

Proteomics can identify and quantify the specific CYP450 isozymes and other phase I and phase II enzymes involved in chrysene metabolism in different tissues and cell types, helping to explain the observed regioselectivity. mdpi.com

Metabolomics , particularly when coupled with high-resolution mass spectrometry (LC-HRMS), allows for the comprehensive profiling and identification of the full spectrum of chrysene metabolites, including the downstream products of this compound, providing a complete metabolic map. researchgate.net

Advanced In Vitro Models: Moving beyond traditional 2D cell cultures, more physiologically relevant models are needed to bridge the gap between in vitro and in vivo systems. itrcweb.org

3D organoid and spheroid cultures of hepatocytes can better replicate the complex cell-cell interactions and metabolic zonation of the liver.

Co-culture systems , for example, combining hepatocytes with immune cells like macrophages (e.g., THP-1 cells), can be used to investigate the interplay between metabolic activation and inflammatory responses, which are often linked to chemical toxicity. researchgate.net

Gene Editing and Molecular Biology:

CRISPR/Cas9 gene editing provides a powerful tool to create knockout cell lines for specific metabolic enzymes. By systematically knocking out CYP1A1, CYP1A2, epoxide hydrolase, and other relevant genes, researchers can definitively establish the role of each enzyme in the formation of this compound versus other isomers.

Recombinant enzyme systems expressing specific human CYP450s allow for clean, isolated studies of their individual contributions to chrysene metabolism, free from the confounding factors of a whole-cell environment.

Computational Modeling:

Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can model the interaction between the chrysene molecule and the active site of various CYP450 enzymes. These simulations can predict the most energetically favorable binding orientations, offering a theoretical explanation for why metabolism occurs at the 1,2- versus the 3,4-position and guiding further experimental validation.

Broader Implications for PAH Metabolism Research and Mechanistic Toxicology

The detailed study of this compound, even as a seemingly less toxic metabolite, has profound implications for the broader fields of PAH metabolism research and mechanistic toxicology.

First, it serves as a critical case study for understanding regioselectivity and structure-activity relationships . The fact that minor structural differences—the position of diol formation on the chrysene backbone—can divert the parent compound down a detoxification route versus a bioactivation pathway is a fundamental concept in toxicology. nih.govacs.org Elucidating the mechanisms that control this metabolic switch for chrysene provides a powerful model that can be applied to predict the metabolic fate and potential carcinogenicity of other, less-studied PAHs.

Second, this research reinforces the "bay region theory" of PAH carcinogenesis. This theory posits that diol epoxides formed in the sterically hindered "bay region" of a PAH molecule are particularly reactive and carcinogenic. vulcanchem.com The metabolic pathway proceeding through chrysene-1,2-diol to a bay-region diol epoxide, compared to the pathway involving the non-bay region 3,4-diol, is a classic textbook example. Understanding the nuances of this process for chrysene strengthens the predictive power of this theory for assessing the risk of other PAHs.

Third, a mechanistic understanding of the formation of all major metabolites, including this compound, is essential for improving human health risk assessment . Many environmental exposures involve complex mixtures of PAHs. itrcweb.org By understanding the specific pathways that lead to toxic DNA adducts versus those that lead to detoxification, regulators can move beyond simply measuring the parent compound and develop more sophisticated models based on the formation of key toxic and non-toxic metabolites. This allows for a more accurate assessment of the threat posed by environmental PAH contamination.

Q & A

Basic: How is 3,4-Dihydro-3,4-chrysenediol structurally characterized, and what analytical techniques are recommended for verification?

Methodological Answer:

Structural characterization begins with high-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., 178.185 g/mol for a related compound, C₁₀H₁₀O₃) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry and functional groups . For enantiomeric purity, chiral HPLC or circular dichroism (CD) is recommended. Cross-referencing with X-ray crystallography data (if available) ensures absolute configuration determination. Researchers should also validate purity via melting point analysis and thin-layer chromatography (TLC) .

Basic: What are the optimal storage conditions for maintaining this compound stability in laboratory settings?

Methodological Answer:

Store the compound as a lyophilized powder at -20°C for short-term use (3–6 months) or -80°C for long-term stability (up to 12 months). For solutions, prepare stock concentrations in anhydrous DMSO or ethanol to prevent hydrolysis, aliquot into inert vials, and store under nitrogen atmosphere to avoid oxidation. Avoid freeze-thaw cycles, which degrade dihydroxy aromatic structures .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from differences in enantiomeric purity, solvent systems, or cell-line specificity. To address this:

Replicate experiments under standardized conditions (e.g., solvent: DMSO concentration ≤0.1%, cell viability controls).

Validate stereochemistry of derivatives using chiral separation techniques .

Cross-test in multiple in vitro models (e.g., primary neurons vs. immortalized lines) to assess context-dependent effects.

Leverage metabolomics to identify unintended off-target interactions .

Advanced: What experimental strategies improve enantiomeric purity in synthesizing this compound?

Methodological Answer:

Asymmetric synthesis using chiral catalysts (e.g., Sharpless dihydroxylation) or enzymatic resolution (lipases or esterases) can enhance enantiomeric excess (ee). Post-synthesis, purify via preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H). Monitor ee using CD spectroscopy or polarimetry, and confirm via single-crystal X-ray diffraction .

Basic: What solvent systems are compatible with this compound for in vitro assays?

Methodological Answer:

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). For aqueous assays, prepare a 10 mM stock in DMSO and dilute in buffer (final DMSO ≤0.1%). Avoid aqueous solutions with pH >8.0, as phenolic hydroxyl groups may deprotonate, altering reactivity. Pre-test solubility via dynamic light scattering (DLS) to confirm colloidal stability .

Advanced: How should dose-response experiments be designed to evaluate neuroinflammatory effects of this compound?

Methodological Answer:

Dose range: Start with 0.1–100 μM, based on IC₅₀ values from preliminary assays (e.g., microglial NO inhibition) .

Controls: Include LPS-induced inflammation models and inhibitors like dexamethasone.

Endpoints: Measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and NF-κB activation via luciferase reporter assays.

Data normalization: Use housekeeping genes (e.g., GAPDH) and adjust for cell viability (MTT assay).

Statistical rigor: Apply ANOVA with post-hoc Tukey tests; report effect sizes and confidence intervals .

Basic: What spectroscopic signatures distinguish this compound from its oxidized analogs?

Methodological Answer:

In UV-Vis spectra, the dihydroxy form shows a λmax ~280 nm (π→π* transitions of the conjugated diol), whereas oxidized analogs (e.g., quinones) exhibit redshifted peaks (~320–400 nm). In IR, hydroxyl stretches (3200–3500 cm⁻¹) and carbonyl absence confirm reduction. NMR <sup>1</sup>H signals for benzylic protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) further differentiate structures .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

Docking studies: Use AutoDock Vina to predict binding affinity to targets (e.g., COX-2 or NF-κB).

QSAR models: Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory activity.

MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS).

ADMET prediction: Employ SwissADME to optimize logP (1–3) and BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.